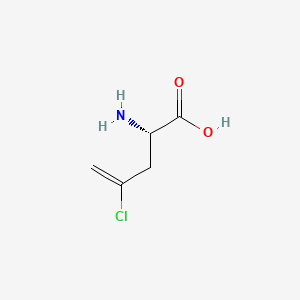
(S)-2-amino-4-chloro-4-pentenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-2-amino-4-chloropent-4-enoic acid is an alpha-amino acid having a 2-chloro-2-propenyl group at the alpha-position and L-configuration. It is an organochlorine compound and a non-proteinogenic L-alpha-amino acid. It derives from a pent-4-enoic acid. It is a conjugate base of a L-2-amino-4-chloropent-4-enoate. It is a tautomer of a L-2-amino-4-chloropent-4-enoic acid zwitterion.
Wissenschaftliche Forschungsanwendungen
Infrared Absorption Studies in Coordination Chemistry
Researchers Moreno, Dittmer, and Quagliano (1960) studied the infrared spectra of 2-amino-4-pentenoic acid and its derivatives, including 2-amino-4-chloro-4-pentenoic acid, in relation to their metal complexes. These amino acids, in their solid state, act as zwitterions, with the anions of these amino acids forming five-membered chelate rings with metal ions. This study is significant in understanding the bonding and coordination chemistry of such compounds (Moreno, Dittmer, & Quagliano, 1960).
Toxicity and Antibacterial Properties
Drehmel and Chilton (2002) isolated 2-amino-5-chloro-4-pentenoic acid from the mushroom Amanita cokeri and studied its toxicity. While this compound was not toxic, its co-isolated compound showed toxicity to various organisms, suggesting potential antibacterial or antifungal applications (Drehmel & Chilton, 2002).
Enzyme Inactivation Studies
Esaki et al. (1989) discovered that L-2-amino-4-chloro-4-pentenoic acid irreversibly inactivates L-methionine γ-lyase, an enzyme involved in amino acid metabolism. This study provides insights into enzyme inhibition and could be relevant for understanding biochemical pathways or developing enzyme inhibitors (Esaki et al., 1989).
Biological and Pharmaceutical Chemistry
In the realm of biological and pharmaceutical chemistry, 2-amino-4-chloro-4-pentenoic acid and its derivatives have been studied extensively. For instance, Krishnamurthy et al. (2014) explored the synthesis of 4-hydroxyproline derivatives from derivatives of 2-amino-4-pentenoic acid, highlighting its relevance in creating novel compounds with potential pharmaceutical applications (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Molecular Biology and Genetics
N-Substituted 2-amino-4-pentenoic acid derivatives have been used in molecular biology for amino acid protection and resolution, as shown by Lodder, Wang, and Hecht (2000). They demonstrated the utility of these compounds in separating racemic amino acids, which is crucial for understanding protein structure and function (Lodder, Wang, & Hecht, 2000).
Synthetic Chemistry
In synthetic chemistry, the compound has been used as a starting material or intermediate for various syntheses. For example, Ohfune and Hori (1986) described the use of 2-amino-4-pentenoic acid derivatives in the stereoselective synthesis of γ-fluorinated α-amino acids, demonstrating the compound's versatility in organic synthesis (Ohfune & Hori, 1986).
Eigenschaften
Molekularformel |
C5H8ClNO2 |
|---|---|
Molekulargewicht |
149.57 g/mol |
IUPAC-Name |
(2S)-2-amino-4-chloropent-4-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
WLZNZXQYFWOBGU-BYPYZUCNSA-N |
Isomerische SMILES |
C=C(C[C@@H](C(=O)O)N)Cl |
SMILES |
C=C(CC(C(=O)O)N)Cl |
Kanonische SMILES |
C=C(CC(C(=O)O)N)Cl |
Synonyme |
2-amino-4-chloro-4-pentenoic acid L-ACP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)
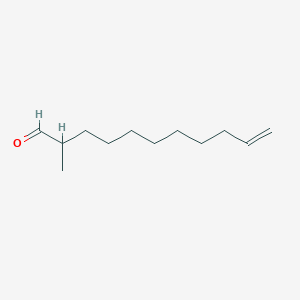

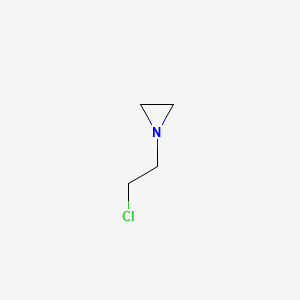

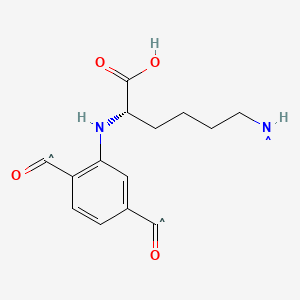
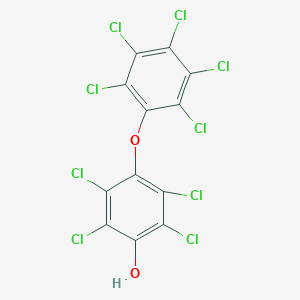


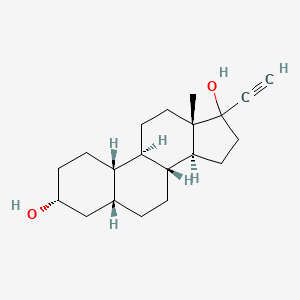

![1-(4-Chlorophenoxy)-3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1220243.png)